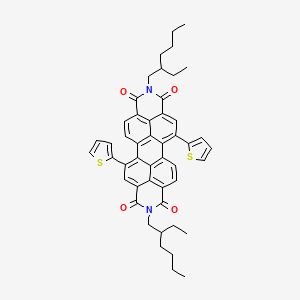

N,N'-di(2-ethylhexyl)-1,7-di(thiophen-2-yl)perylene-3,4,9,10-tetracarboxylic acid bisimide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-di(2-ethylhexyl)-1,7-di(thiophen-2-yl)perylene-3,4,9,10-tetracarboxylic acid bisimide is a useful research compound. Its molecular formula is C48H46N2O4S2 and its molecular weight is 779.0 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N,N'-di(2-ethylhexyl)-1,7-di(thiophen-2-yl)perylene-3,4,9,10-tetracarboxylic acid bisimide (referred to as PDI) is a notable compound in the class of perylene diimides (PDIs), which are recognized for their exceptional photophysical properties and potential applications in organic electronics, photonics, and biological systems. This article delves into the biological activity of this compound, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

PDI exhibits a robust structure characterized by a perylene core with tetracarboxylic acid functionalities and thiophene substituents. The presence of the 2-ethylhexyl groups enhances its solubility in organic solvents, which is crucial for biological applications. The compound's structure can be depicted as follows:

- Perylene Core : Central aromatic system contributing to electronic properties.

- Tetracarboxylic Acid Groups : Facilitate solubility and interaction with biological molecules.

- Thiophene Substituents : Enhance electronic properties and stability.

Anticancer Properties

Recent studies have indicated that PDIs, including PDI, exhibit significant anticancer activity. For instance:

- Mechanism of Action : PDIs can intercalate into DNA, leading to the inhibition of DNA replication and transcription. This property has been exploited in designing PDIs as potential chemotherapeutic agents.

- Case Study : A study demonstrated that PDI showed cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values indicating effective inhibition of cell proliferation .

Photodynamic Therapy (PDT)

PDIs have been investigated for their role in photodynamic therapy:

- Mechanism : Upon irradiation with light, PDIs generate reactive oxygen species (ROS) that can induce apoptosis in cancer cells.

- Research Findings : In vitro studies revealed that PDI-mediated PDT significantly reduced tumor cell viability when exposed to specific wavelengths of light .

Antibacterial Activity

The antibacterial properties of PDIs are also noteworthy:

- Study Overview : A comparative study showed that PDIs demonstrated potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Mechanism : The proposed mechanism involves the disruption of bacterial cell membranes and interference with cellular respiration due to ROS generation upon light activation.

Table 1: Biological Activity of this compound

| Mechanism | Description |

|---|---|

| DNA Intercalation | Inhibits replication and transcription |

| ROS Generation | Induces apoptosis via photodynamic effects |

| Membrane Disruption | Alters bacterial cell membrane integrity |

Properties

Molecular Formula |

C48H46N2O4S2 |

|---|---|

Molecular Weight |

779.0 g/mol |

IUPAC Name |

7,18-bis(2-ethylhexyl)-11,22-dithiophen-2-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone |

InChI |

InChI=1S/C48H46N2O4S2/c1-5-9-13-27(7-3)25-49-45(51)31-19-17-29-40-34(38-16-12-22-56-38)24-36-42-32(46(52)50(48(36)54)26-28(8-4)14-10-6-2)20-18-30(44(40)42)39-33(37-15-11-21-55-37)23-35(47(49)53)41(31)43(29)39/h11-12,15-24,27-28H,5-10,13-14,25-26H2,1-4H3 |

InChI Key |

SAHPZSAVAOLELM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CN1C(=O)C2=C3C(=CC(=C4C3=C(C=C2)C5=C(C=C6C7=C(C=CC4=C57)C(=O)N(C6=O)CC(CC)CCCC)C8=CC=CS8)C9=CC=CS9)C1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.